This compound can be sourced from various chemical suppliers and is often utilized in research settings. It is classified under organic compounds, specifically as a substituted aniline, which is a type of aromatic amine. Its unique structural features make it a candidate for further investigation in both synthetic and applied chemistry contexts.
The synthesis of 3-(Difluoromethyl)-4-(piperidin-1-yl)aniline typically involves several key steps:
In industrial settings, continuous flow reactors may be utilized to enhance efficiency and scalability, allowing for higher yields and better control over reaction parameters.
The molecular structure of 3-(Difluoromethyl)-4-(piperidin-1-yl)aniline can be analyzed through various spectroscopic techniques:
Crystallographic studies can provide detailed insights into bond lengths, angles, and conformational preferences, which are critical for understanding reactivity and interaction with biological systems .
3-(Difluoromethyl)-4-(piperidin-1-yl)aniline can undergo various chemical reactions, including:
These reactions highlight the compound's versatility as a building block in organic synthesis.
The mechanism of action for 3-(Difluoromethyl)-4-(piperidin-1-yl)aniline largely depends on its application in medicinal chemistry. It may interact with specific biological targets such as enzymes or receptors:
The physical and chemical properties of 3-(Difluoromethyl)-4-(piperidin-1-yl)aniline include:
These properties are crucial for determining the compound's suitability for various applications in research and industry.
3-(Difluoromethyl)-4-(piperidin-1-yl)aniline has several notable applications:
Research continues to explore its potential therapeutic applications, particularly in developing novel pharmaceuticals targeting specific diseases .
3-(Difluoromethyl)-4-(piperidin-1-yl)aniline (C₁₂H₁₆F₂N₂; CID 63749182) represents a strategically designed scaffold in modern drug discovery, integrating three pharmacologically significant elements: a difluoromethyl (–CF₂H) group, a piperidine ring, and an aniline system [1]. This molecular architecture exemplifies contemporary approaches to optimizing bioactive compounds through rational hybridization and fluorination strategies. Its emergence reflects broader trends in medicinal chemistry aimed at enhancing target engagement, metabolic stability, and physicochemical properties while addressing complex therapeutic challenges in areas such as infectious diseases and oncology [2] [3] [6].
The therapeutic incorporation of fluorine atoms dates to the mid-20th century, but selective difluoromethylation has emerged as a particularly sophisticated strategy over the past two decades. Early fluorination efforts focused primarily on trifluoromethyl (–CF₃) groups or single fluorine substitutions. However, the recognition of the –CF₂H group's unique properties—acting as a hydrogen-bond donor, enhancing lipophilicity without excessive steric bulk, and resisting metabolic oxidation—catalyzed dedicated reagent and methodology development [3] [8].
Historically, chlorodifluoromethane (Freon-22) served as an initial difluoromethylation reagent but was phased out under the Montreal Protocol due to ozone-depleting potential. This limitation spurred innovation in safer reagents and methods, such as the use of difluoroacetic acid derivatives, zinc sulfinates (e.g., Baran's DFMS), and transition-metal-catalyzed processes [3]. The therapeutic impact of this evolution is evidenced by the increasing frequency of –CF₂H-containing compounds entering clinical development. For example, 2-difluoromethylpyridine was validated as a bioisostere for pyridine-N-oxide, enhancing quorum-sensing inhibition activity against Pseudomonas aeruginosa (IC₅₀ 19–35 µM) without metabolic instability [4].
Table 1: Evolution of Key Difluoromethylation Strategies and Therapeutic Applications
Era | Key Reagents/Methods | Therapeutic Application Examples | Impact |
---|---|---|---|
Pre-2000 | ClCF₂H (Freon-22), SF₄ derivatives (DAST) | Limited due to safety and selectivity issues | Established –CF₂H as a metabolically stable bioisostere |
2000-2015 | XtalFluor®-M, BrCF₂PO(OEt)₂ | 2-Difluoromethylpyridine QS inhibitors | Enabled late-stage functionalization; improved PK properties |
2015-Present | Ag-mediated C–H difluoromethylation, photoredox catalysis | Piperidine-difluoromethyl aniline hybrids (e.g., CID 63749182) | Precision installation in complex molecules; protein bioconjugation |
Piperidine-aniline hybrids constitute a privileged scaffold in medicinal chemistry due to their conformational flexibility, balanced basicity, and capacity for diverse target engagement. Piperidine’s saturated six-membered ring provides a stable spatial framework for positioning substituents, while the aniline moiety offers hydrogen-bonding capability and serves as a synthetic handle for derivatization [2] [6].
The biological significance of this architecture is exemplified in multiple therapeutic contexts:
The hybridization of piperidine with aniline in 3-(difluoromethyl)-4-(piperidin-1-yl)aniline thus leverages this established pharmacophore, while the para-aniline substitution allows for tailored interactions with biological targets through electronic or steric modulation [1] [2].
Difluoromethylation at the meta-position of the aniline ring in this scaffold is a deliberate strategy to optimize absorption, distribution, and metabolic stability. The –CF₂H group confers distinct advantages over conventional fluorination [3] [4] [8]:
Hydrogen-Bond Donor Capacity: The acidic C–H bond (pKa ~26–28) enables –CF₂H to act as a bioisostere for hydroxyl or thiol groups. Abraham’s hydrogen-bond acidity parameter ([A]) quantifies this behavior, with Ar–CF₂H exhibiting [A] > 0.05, comparable to phenols ([A] ~0.09–0.12). This property is critical for target interactions, as demonstrated in 2-difluoromethylpyridine derivatives mimicking pyridine-N-oxide hydrogen-bonding patterns [4].
Lipophilicity Modulation: Difluoromethylation increases logP compared to non-fluorinated analogs but avoids the excessive hydrophobicity associated with –CF₃. For instance, difluoromethylbenzene (logP = 2.4) offers a balanced partition coefficient relative to methylbenzene (logP = 2.0) and trifluoromethylbenzene (logP = 2.9), optimizing membrane permeability without compromising solubility [3] [8].
Metabolic Resistance: The C–F bonds in –CF₂H resist oxidative metabolism by cytochrome P450 enzymes, reducing clearance pathways that commonly affect aniline derivatives. This contrasts with ortho- or para-alkylanilines, which undergo rapid hydroxylation. Additionally, the –CF₂H group diminishes potential toxicity pathways associated with aniline oxidation to nitroso/nitro compounds [3].
Table 2: Comparative Pharmacological Impact of –CF₂H vs. Other Modifications on Aniline-Piperidine Scaffolds
Aniline Substituent | Target Binding Affinity (ΔG, kcal/mol) | logP | Metabolic Stability (t₁/₂, min) | Key Biological Findings |
---|---|---|---|---|
3-CF₂H (CID 63749182) | -9.1 (Docking to EACP reductase) | 2.9 (Predicted) | >120 (Liver microsomes) | Enhanced TB activity; improved cellular penetration |
3-CH₃ | -7.8 | 2.3 | 45 | Reduced potency (4-fold vs. CF₂H) |
3-CF₃ | -8.5 | 3.6 | >180 | High potency but poor aqueous solubility |
3-OCH₃ | -8.0 | 1.8 | 30 | Susceptible to demethylation |
In the specific case of 3-(difluoromethyl)-4-(piperidin-1-yl)aniline, molecular modeling suggests the –CF₂H group engages in hydrogen bonding with Thr196 in the EACP reductase active site, while the piperidine-aniline vector orients the molecule within a hydrophobic subpocket. This dual role—facilitating both specific polar interactions and lipophilic contacts—exemplifies rational structure-based design leveraging fluorination [2] [3].
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0